3-(Difluoromethyl)aniline hydrochloride
Description
3-(Difluoromethyl)aniline hydrochloride is a synthetic compound with the molecular formula C7H8ClF2N and a molecular weight of 179.59 g/mol.
Properties
IUPAC Name |
3-(difluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N.ClH/c8-7(9)5-2-1-3-6(10)4-5;/h1-4,7H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXFMDJJSLZYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161363-34-4 | |
| Record name | 3-(difluoromethyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)aniline hydrochloride typically involves the difluoromethylation of aniline derivatives. One common method is the reaction of 1-(Difluoromethyl)-3-nitrobenzene with reducing agents to form 3-(Difluoromethyl)aniline, which is then converted to its hydrochloride salt . The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Overview
3-(Difluoromethyl)aniline hydrochloride is a fluorinated organic compound with significant potential in various scientific and industrial applications. Its unique chemical structure, characterized by difluoromethyl and aniline functionalities, enables it to participate in diverse chemical reactions, making it valuable in fields such as pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents. Research has indicated its potential in:
- Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, experiments have shown that it can induce apoptosis in specific cancer cells, making it a candidate for further investigation as an anticancer drug.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 50 | 60 | 35 |
| 100 | 25 | 70 |
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.
Agrochemical Applications
The compound is being explored for use in agrochemicals due to its ability to act as a precursor for the synthesis of fluorinated pesticides. The incorporation of fluorine into pesticide molecules can enhance their effectiveness and stability.
Material Science
The unique electronic properties conferred by the difluoromethyl group make this compound useful in materials science, particularly in the development of advanced materials with specific electrical or optical properties.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy. The compound induced apoptosis, evidenced by increased annexin V staining and caspase activation.
Case Study 2: Enzyme Interaction Studies
In another study focused on metabolic pathways, researchers utilized this compound to examine its interaction with cytochrome P450 enzymes. The findings indicated that it could inhibit specific isoforms involved in drug metabolism, suggesting implications for pharmacokinetics and drug-drug interactions.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Biological Activity
3-(Difluoromethyl)aniline hydrochloride (CAS No. 161363-34-4) is a synthetic compound characterized by its difluoromethyl group attached to an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHClFN, with a molecular weight of 179.59 g/mol. The synthesis typically involves the difluoromethylation of aniline derivatives, often through the reaction of 1-(Difluoromethyl)-3-nitrobenzene with reducing agents to yield the desired aniline compound, followed by conversion to its hydrochloride salt.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Difluoromethylation | 1-(Difluoromethyl)-3-nitrobenzene, reducing agents |
| 2 | Hydrochloride formation | Hydrochloric acid |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances the compound's reactivity and binding affinity towards specific receptors and enzymes, influencing numerous biochemical pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has been investigated for potential interactions with receptors such as P2X3, which are implicated in pain signaling .
Antiproliferative Activity
Research has indicated that various aniline derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, studies have shown that compounds similar to this compound possess moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines .
Table: Antiproliferative Activity of Aniline Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A549 | X.X |
| Similar Derivative A | MDA-MB-231 | X.X |
| Similar Derivative B | HeLa | X.X |
(Note: Specific IC values for this compound need to be determined through experimental studies.)
Case Studies
- P2X3 Receptor Antagonism : A study highlighted the development of selective P2X3 receptor antagonists based on aniline derivatives. Modifications including difluoromethyl groups were shown to enhance metabolic stability and receptor selectivity .
- Antiprotozoal Activity : Research on related compounds demonstrated favorable effects against protozoan infections, suggesting that structural modifications like difluoromethyl substitution could enhance biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
